

18-MC optimal dosing interval for efficacy

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Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0

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Preclinical Dosing Data and Protocols

The table below summarizes key quantitative data from animal studies on 18-MC efficacy for reducing self-administration of various substances [1] [2].

Substance	Effective Doses (mg/kg)	Route of Administration	Dosing Interval	Time of Efficacy Measurement Post-Dose
Nicotine	40	Oral	Single acute dose	30 minutes [1]
Alcohol	10, 20, 40	Oral	Single acute dose	30 minutes [1]
Cocaine	40 - 75 (ED50)	Intraperitoneal	Single acute dose	1 hour [2]
Cocaine	600 (load), then 75 (maintain)	Intraperitoneal (Repeated)	Once daily for 5 days	1 hour after final dose [2]

Detailed Experimental Protocols

Here are the methodologies from the key studies that generated the data above:

- **Oral Dosing for Nicotine & Alcohol [1]:**

- **Subjects:** Female Sprague-Dawley rats for nicotine study; male and female alcohol-preferring (P) rats for alcohol study.
- **Drug Preparation:** 18-MC was dissolved in saline and prepared fresh daily.
- **Dosing Regimen:** Doses (0, 10, 20, and 40 mg/kg) were administered by **oral gavage** in a volume of 3 ml/kg.
- **Timing:** Treatment was given **30 minutes before** the start of the self-administration or alcohol access session.
- **Design:** A repeated-measures, counterbalanced design was used, with at least two days between drug administrations for the alcohol study.

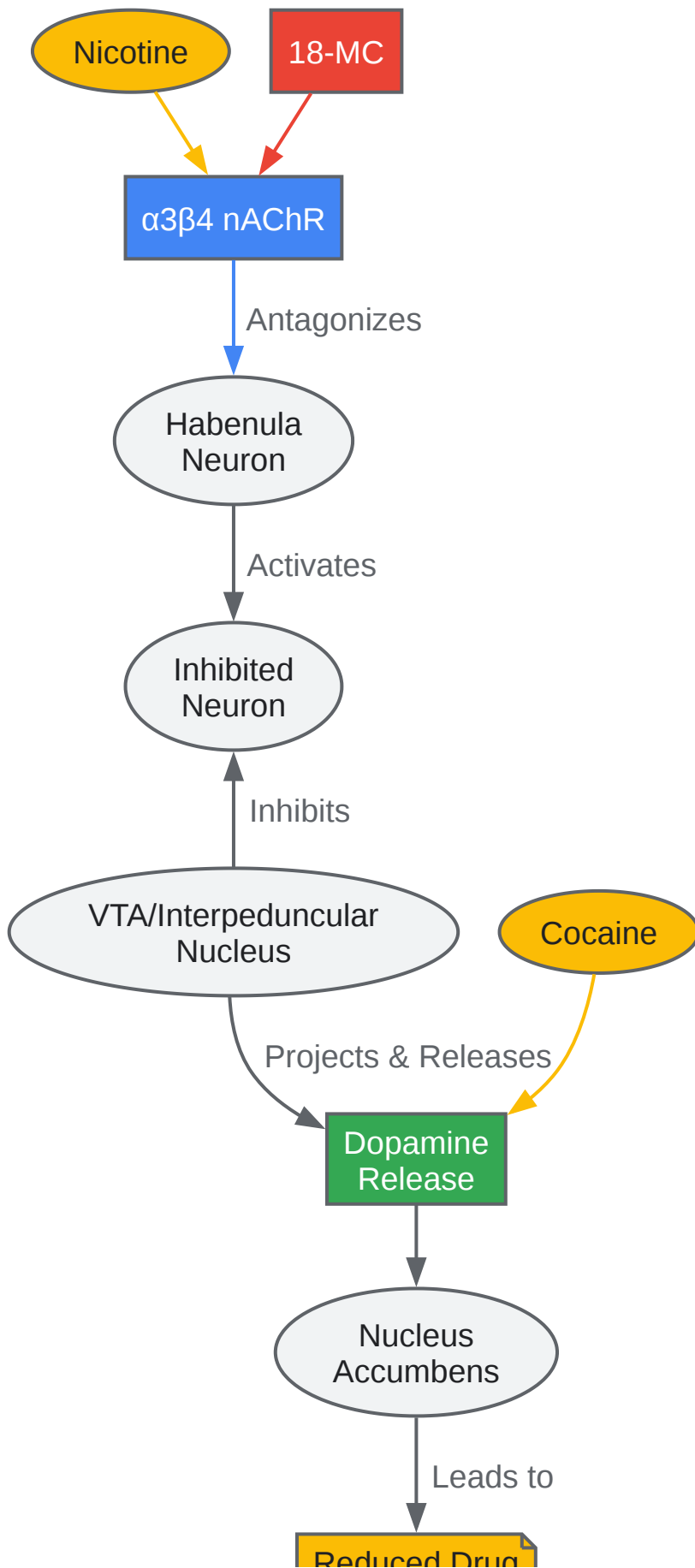
- **Systemic (Intraperitoneal) Dosing for Cocaine [2]:**

- **Dosing for ED50:** A single intraperitoneal injection of 18-MC was administered, and its effect on cocaine self-administration was measured **1 hour later**. The ED50 (effective dose that reduces response by 50%) was calculated to be between 40 and 75 mg/kg.
- **Repeated Dosing Protocol:** A loading dose of **600 mg/kg/day** was administered for 5 days, followed by a maintenance dose of **75 mg/kg/day**. Effects were measured 1 hour after the final dose.

Mechanism of Action and Signaling

18-MC is a synthetic compound that acts as a **specific negative allosteric modulator (antagonist) of $\alpha 3\beta 4$ nicotinic acetylcholine receptors** [2]. Its anti-addictive properties are not fully understood but are proposed to work indirectly by modulating the dopaminergic mesolimbic pathway, which is central to reward and reinforcement. This pathway is activated by many drugs of abuse.

The following diagram illustrates the hypothesized mechanism by which 18-MC in the habenula influences the reward pathway, ultimately reducing dopamine release in the nucleus accumbens and the reinforcing effects of drugs like nicotine and cocaine.



**Reduced Drug
Reinforcement**

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Frequently Asked Questions (FAQs)

Q1: What is the most effective dose of 18-MC for reducing nicotine intake in rodent models? In female Sprague-Dawley rats, a single oral dose of **40 mg/kg** administered 30 minutes before the test session significantly reduced nicotine self-administration. This effect was more pronounced in rats with lower baseline levels of nicotine intake [1].

Q2: How does the route of administration affect 18-MC dosing? The available data shows efficacy for both oral and intraperitoneal (IP) routes, but the effective doses differ [1] [2]. Direct comparison is difficult due to different substances tested. The oral route is advantageous for clinical development as it is non-invasive and preferred for patient use [1].

Q3: Is there a proven chronic dosing protocol for 18-MC? A repeated-dosing protocol has been tested preclinically for cocaine. A five-day regimen with a high loading dose (600 mg/kg/day IP) followed by a lower maintenance dose (75 mg/kg/day IP) was effective in reducing cocaine self-administration in rats [2]. This suggests that chronic dosing is feasible, but an optimal interval for human therapy remains to be determined.

Troubleshooting Guide

- **Lack of Efficacy in Models:** If 18-MC is not showing the expected reduction in self-administration, verify the dose and timing. The 40 mg/kg oral dose was effective for nicotine and alcohol, but a higher dose or a different dosing interval may be needed for other substances. Ensure the drug is prepared correctly and administered at the documented **30-minute pre-session window** [1].
- **Translating Preclinical Doses to Humans:** The doses provided are for rodent models. **Extrapolating these to effective and safe human doses requires formal clinical trials** that establish pharmacokinetics, safety, and efficacy in humans.

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References

1. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both ... [pmc.ncbi.nlm.nih.gov]
2. 18-mc for treatment of substance use disorders [patents.google.com]

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